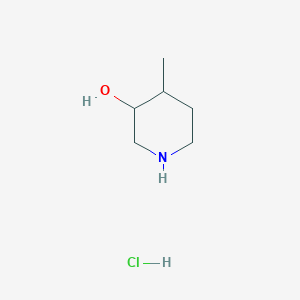

4-Methylpiperidin-3-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylpiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidin-3-ol hydrochloride typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium catalysts to facilitate the hydrogenation process . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include the initial formation of the piperidine ring, followed by functional group modifications to introduce the methyl and hydroxyl groups. The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various halogenated or aminated derivatives .

Aplicaciones Científicas De Investigación

4-Methylpiperidin-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- 4-Methylpiperidin-4-ol hydrochloride

- 3-Methylpiperidin-4-ol hydrochloride

- 1-(4-Fluorobenzyl)piperidin-4-yl methanol

Comparison: 4-Methylpiperidin-3-ol hydrochloride is unique due to the position of the methyl and hydroxyl groups on the piperidine ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds .

Actividad Biológica

4-Methylpiperidin-3-ol hydrochloride (MPH) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following molecular formula: C6H13ClN. Its structure is crucial for its biological activity, particularly in modulating neurotransmission and cellular signaling pathways.

Target Interactions

MPH primarily interacts with the CCR5 receptor , a chemokine receptor involved in the entry of HIV into host cells. By acting as an antagonist to CCR5, MPH may inhibit viral replication and alter immune cell signaling, presenting potential for antiviral drug development.

Biochemical Pathways

The compound influences various biochemical pathways, including:

- Neurotransmitter Regulation : MPH has been shown to interact with enzymes such as monoamine oxidase and acetylcholinesterase, affecting neurotransmitter synthesis and degradation.

- Cell Proliferation and Apoptosis : In vitro studies indicate that MPH can inhibit specific protein kinases, leading to altered cellular functions related to proliferation and apoptosis.

Antimicrobial Properties

Research suggests that MPH exhibits antimicrobial activity, making it a candidate for medicinal chemistry applications. Its derivatives have been explored for their efficacy against various pathogens.

Antiviral Potential

The blockade of CCR5 by MPH suggests a mechanism for preventing HIV-1 infection. Studies have demonstrated that compounds targeting this receptor can significantly reduce viral load in vitro, indicating potential therapeutic applications in HIV treatment.

Case Studies

- In Vitro Studies on HIV : A study demonstrated that MPH effectively inhibits HIV-1 entry into CD4+ T cells by blocking CCR5. The IC50 value for this inhibition was found to be in the low nanomolar range, indicating high potency.

- Protein Kinase Inhibition : Another study assessed the effects of MPH on various protein kinases involved in cell signaling. Results showed significant inhibition of key kinases, which correlated with decreased cell proliferation in cancer cell lines.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | CCR5 receptor antagonist | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neurotransmitter Modulation | Interaction with monoamine oxidase and acetylcholinesterase | |

| Protein Kinase Inhibition | Alters cell signaling pathways affecting proliferation |

Propiedades

IUPAC Name |

4-methylpiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSCYLJBBWUCBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-85-0 |

Source

|

| Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.